molecular formula C19H18ClNO3S B2406507 5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate CAS No. 914232-61-4

5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate

Cat. No. B2406507
CAS RN: 914232-61-4
M. Wt: 375.87
InChI Key: VMILZSNFUFWEIN-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to have various biological activities and has been used in multiple applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research highlights the synthesis of novel compounds integrating 8-hydroxyquinoline and sulfonamide frameworks, showing significant antimicrobial and antifungal activities. For instance, a study synthesized a bi-dentate ligand and its metal(II) oxinates, demonstrating increased antimicrobial effectiveness against various bacterial and fungal strains compared to the parent compounds (Dixit et al., 2010). Similarly, sulfonamides derived from 8-aminoquinoline formed coordination compounds with CuII and ZnII, showcasing distinct physicochemical properties (Silva et al., 2008).

Pro-apoptotic Effects in Cancer Cells

A study synthesized sulfonamide derivatives that exhibited pro-apoptotic effects in various cancer cell lines by activating p38/ERK phosphorylation, indicating their potential as anticancer agents (Cumaoğlu et al., 2015).

Synthetic Methodologies and Catalysis

The synthesis of quinoline derivatives, including those related to "5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate," serves as a foundation for exploring new synthetic routes and catalytic processes. For example, research on the chemoselective synthesis of sulfonate derivatives from 8-hydroxyquinoline has expanded the toolkit for developing novel antimicrobial agents (Krishna, 2018).

Antioxidant and Corrosion Inhibition

Compounds synthesized from benzene sulfonate and related to quinoline structures have been evaluated as antioxidants and corrosion inhibitors, offering applications in enhancing the stability and performance of lubricating oils (Habib et al., 2014).

Nanocatalysis and Green Chemistry

Innovative catalytic systems based on sulfonated compounds have been developed for promoting efficient chemical transformations under environmentally benign conditions, such as the solvent-free synthesis of polyhydroquinoline derivatives, showcasing the potential of these catalysts in green chemistry (Goli-Jolodar et al., 2016).

Azo Dyes and Spectroscopic Properties

Research into azo dyes derived from 5-chloro-8-hydroxyquinoline has expanded the understanding of their synthesis, spectral properties, and applications. These studies have revealed the influence of substituents on their optical characteristics, indicating their potential in various technological applications (Mirsadeghi et al., 2022).

properties

IUPAC Name

(5-chloroquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-11-10-12(2)14(4)19(13(11)3)25(22,23)24-17-8-7-16(20)15-6-5-9-21-18(15)17/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILZSNFUFWEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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